4-Cyclohexyl-1-phthalazinone CAS 19487-16-2 properties
4-Cyclohexyl-1-phthalazinone CAS 19487-16-2 properties
As a Senior Application Scientist, I approach the 4-cyclohexyl-1-phthalazinone scaffold (CAS 19487-16-2) not merely as a chemical catalog entry, but as a highly tunable, privileged pharmacophore. While historically recognized as a core structural motif in phosphodiesterase 4 (PDE4) inhibitors, its modern prominence is anchored in its utility as a foundational scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (1)[1] and, more recently, Proteolysis Targeting Chimeras (PROTACs) targeting the androgen receptor (AR) (2)[2].
This technical guide deconstructs the physicochemical properties, mechanistic biology, and synthetic workflows associated with this critical building block.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 4-cyclohexyl-1-phthalazinone in drug design, one must understand the causality behind its structural features. The 1(2H)-phthalazinone core mimics the nicotinamide moiety of NAD+, the endogenous substrate of PARP enzymes. The lactam NH acts as a critical hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The 4-cyclohexyl substitution introduces a bulky, lipophilic moiety that occupies the hydrophobic sub-pocket adjacent to the catalytic site, significantly enhancing binding affinity and selectivity.
Table 1: Physicochemical Properties & Drug Design Causality
| Property | Value | Causality / Relevance to Drug Design |
| Chemical Name | 4-Cyclohexylphthalazin-1(2H)-one | Core pharmacophore for NAD+ competitive inhibition. |
| CAS Registry Number | 19487-16-2 | Unique identifier for sourcing and IP mapping (). |
| Molecular Formula | C14H16N2O | Optimal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 228.29 g/mol | Leaves ~270 Da for linker/warhead addition in PROTACs without violating Lipinski's Rule of 5. |
| Purity (Standard) | >96% | Essential for minimizing side reactions during downstream N-alkylation. |
| Hydrogen Bond Donors | 1 (Lactam NH) | Critical for anchoring to target protein backbone (e.g., Gly863 in PARP-1). |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Stabilizes the bound conformation via bidentate interactions (e.g., Ser904 in PARP-1). |
Mechanistic Biology: The Phthalazinone-PARP Axis
In precision oncology, the concept of synthetic lethality is operationalized via PARP inhibition in BRCA1/2-deficient tumors. 4-Cyclohexyl-1-phthalazinone serves as the competitive inhibitor core, physically blocking NAD+ from entering the catalytic domain and trapping PARP on the DNA strand.
Synthetic lethality pathway driven by phthalazinone-mediated PARP trapping in BRCA-deficient cells.
Synthetic Methodologies & Self-Validating Protocols
To generate high-purity (>98%) CAS 19487-16-2 for downstream library generation, the synthesis must be scalable and regioselective. The most robust route involves a two-step sequence: Grignard addition to phthalic anhydride followed by cyclocondensation with hydrazine.
Protocol: Scalable Synthesis of 4-Cyclohexyl-1-phthalazinone
Step 1: Synthesis of 2-(Cyclohexanecarbonyl)benzoic acid
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Grignard Formation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under argon. Add a catalytic amount of iodine. Dropwise add cyclohexyl bromide (1.0 eq) in THF. Reflux until magnesium is consumed. Causality: Iodine activates the magnesium surface by removing the oxide layer, ensuring a rapid and complete Grignard initiation.
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Nucleophilic Attack: Cool the Grignard reagent to -78°C. Add a solution of phthalic anhydride (1.0 eq) in THF dropwise. Causality: Low temperature prevents double addition of the Grignard reagent to the forming ketone, maximizing the yield of the mono-alkylated keto-acid.
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Quenching & Isolation: Quench with 1M HCl, extract with EtOAc, and concentrate to yield the crude keto-acid.
Step 2: Cyclocondensation
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Reaction Setup: Dissolve the crude 2-(cyclohexanecarbonyl)benzoic acid in absolute ethanol (0.5 M concentration).
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Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux for 4 hours. Causality: The initial nucleophilic attack of hydrazine on the ketone is reversible; refluxing drives the subsequent intramolecular cyclization onto the carboxylic acid, eliminating water and forming the thermodynamically stable aromatic phthalazinone ring.
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Isolation: Cool to 0°C. The product, 4-cyclohexyl-1-phthalazinone, will precipitate. Filter, wash with cold ethanol, and dry under vacuum.
Self-Validation Checkpoint (Trustworthiness): Before proceeding to Step 2, analyze the Step 1 product via LC-MS. The presence of a mass peak at m/z 231 [M-H]⁻ confirms the formation of the keto-acid. In Step 2, TLC (Hexane:EtOAc 7:3) must show the disappearance of the keto-acid spot and the appearance of a new, highly UV-active spot (the conjugated phthalazinone). Final validation via ¹H-NMR must confirm the disappearance of the carboxylic acid proton and the appearance of a broad lactam NH singlet at ~12.5 ppm.
Two-step synthesis of CAS 19487-16-2 and its trajectory into targeted drug development.
Advanced Applications: Downstream Derivatization
The N-2 position of the lactam ring in 4-cyclohexyl-1-phthalazinone is uniquely acidic (pKa ~ 10-11), allowing for selective N-alkylation using mild bases (e.g., K₂CO₃ in DMF). This makes it an ideal anchor point for attaching PEGylated or alkyl linkers terminating in E3 ligase ligands (like thalidomide) for PROTAC development, or for synthesizing novel anti-cancer agents targeting EGFR-mediated apoptosis (3)[3].
Table 2: Structure-Activity Relationship (SAR) Dynamics of N-Substituted Derivatives
| Substitution at N-2 | Target Application | Pharmacological Effect | Causality |
| Unsubstituted (NH) | PARP/PDE4 Inhibition | High Target Affinity | Maintains essential H-bond donor capacity for target binding pocket. |
| Alkyl Spacer (C2-C6) | Dual-Target Inhibitors | Modulated Lipophilicity | Disrupts primary H-bond but allows for secondary pocket engagement. |
| PEG-Linker + Thalidomide | AR PROTACs | Target Degradation | Recruits Cereblon (CRBN) E3 ligase to ubiquitinate the target protein. |
| Benzyl / Aryl | Anti-Breast Cancer Agents | EGFR-mediated Apoptosis | Enhances pi-pi stacking interactions in the EGFR kinase domain. |
References
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Title: Product Details: AP20934 - Aquila Pharmatech LLC. Source: aquilapharmatech.com. URL:
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[1] Title: US8912187B2 - Phthalazinone derivatives. Source: Google Patents. URL:
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[2] Title: US20230131252A1 - Phthalazinone compound, and preparation method therefor and medical use thereof. Source: Google Patents. URL:
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[3] Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Source: PMC. URL:
Sources
- 1. US8912187B2 - Phthalazinone derivatives - Google Patents [patents.google.com]
- 2. US20230131252A1 - Phthalazinone compound, and preparation method therefor and medical use thereof - Google Patents [patents.google.com]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
